molecular formula C19H25Cl3N2O B2874061 (4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride CAS No. 1198416-88-4

(4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride

Cat. No.: B2874061
CAS No.: 1198416-88-4
M. Wt: 403.77
InChI Key: YKLINEADVYPISV-UHFFFAOYSA-N
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Description

(4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride (CAS: 1198416-88-4, MFCD09788586) is a dihydrochloride salt derivative featuring a benzyl-substituted piperidine ring linked via an ether group to a 2-chlorophenylmethanamine scaffold . The compound’s molecular formula is C₁₉H₂₄Cl₂N₂O, with a molecular weight of 367.31 g/mol. Key structural attributes include:

  • 2-Chlorophenyl moiety: Introduces steric and electronic effects, influencing metabolic stability and target affinity.
  • Dihydrochloride salt: Improves aqueous solubility for pharmacological applications.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with piperidine-based molecules used in central nervous system (CNS) targeting and receptor modulation (e.g., sigma-1 receptor ligands or histamine antagonists) .

Properties

IUPAC Name

[4-(1-benzylpiperidin-4-yl)oxy-2-chlorophenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O.2ClH/c20-19-12-18(7-6-16(19)13-21)23-17-8-10-22(11-9-17)14-15-4-2-1-3-5-15;;/h1-7,12,17H,8-11,13-14,21H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLINEADVYPISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC(=C(C=C2)CN)Cl)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 1-benzylpiperidin-4-ylmethanamine. This intermediate is then reacted with 2-chlorophenol under specific conditions to form the desired ether linkage. The final step involves the conversion of the free base to its dihydrochloride salt form, which is achieved by treating the compound with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of controlled temperatures, pressures, and the selection of appropriate solvents and catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield oximes, while nucleophilic substitution of the chlorophenyl group can result in various substituted phenyl derivatives .

Scientific Research Applications

(4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmission and signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table compares C₁₉H₂₄Cl₂N₂O with structurally related compounds from the evidence:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Purity/Notes
(4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride (1198416-88-4) C₁₉H₂₄Cl₂N₂O 367.31 Benzylpiperidin-4-yloxy, 2-chlorophenyl Dihydrochloride 95% purity
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride (Unspecified CAS) C₁₅H₂₃ClN₂ 266.81 Piperidin-2-yl, 4-methylbenzyl Hydrochloride
N,N-dimethyl[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate (914299-80-2) C₁₄H₂₄Cl₂N₂O 323.26 Pyrrolidin-2-yl, dimethylamine Dihydrochloride hydrate 95% purity
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride (1229625-24-4) C₁₃H₂₂Cl₂N₂O 293.23 Methylpiperidin-4-yloxy, phenyl Dihydrochloride
1-{1-[(2-Bromophenyl)methyl]piperidin-4-yl}methanamine dihydrochloride (Unspecified CAS) C₁₄H₂₂Br₂Cl₂N₂ 437.06 2-Bromobenzylpiperidin-4-yl Dihydrochloride

Key Structural and Functional Differences

Piperidine Substitution Patterns
  • Benzyl vs.
  • Piperidin-4-yl vs. Piperidin-2-yl : The 4-position ether linkage in the target compound provides a distinct spatial orientation compared to the 2-position substitution in CAS: Unspecified , likely altering receptor-binding kinetics.
Aromatic Ring Modifications
  • Chloro vs. Bromo : The 2-chlorophenyl group in the target compound may offer different electronic effects (e.g., dipole interactions) compared to the 2-bromophenyl derivative (CAS: Unspecified ). Bromine’s larger atomic radius could enhance steric hindrance but reduce metabolic stability.
  • Phenyl vs.
Salt Forms and Solubility
  • Dihydrochloride vs. Hydrochloride : The dihydrochloride form of the target compound (vs. hydrochloride salts in ) likely enhances aqueous solubility, which is critical for in vivo bioavailability.

Research Findings and Computational Insights

Structural Analysis Tools

  • SHELX Software : Used in crystallographic studies to resolve the 3D structure of similar piperidine derivatives, aiding in understanding conformational flexibility .

Pharmacological Hypotheses

  • The benzylpiperidine moiety in the target compound may act as a pharmacophore for sigma-1 receptor binding, analogous to compounds like haloperidol derivatives .
  • The 2-chlorophenyl group could reduce oxidative metabolism via cytochrome P450 enzymes compared to unsubstituted phenyl rings, prolonging half-life .

Biological Activity

The compound (4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride , identified by its CAS number 1198416-88-4 , has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C19H24Cl2N2O
  • Molar Mass : 367.31 g/mol
  • IUPAC Name : [4-(1-benzylpiperidin-4-yl)oxy-2-chlorophenyl]methanamine; hydrochloride

This compound is primarily investigated for its activity as a monoamine oxidase (MAO) inhibitor , specifically targeting MAO-A and MAO-B enzymes. These enzymes are crucial in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine, making them significant in treating mood disorders and neurodegenerative diseases.

Inhibition of MAO Enzymes

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on MAO-A and MAO-B:

CompoundTargetIC50 Value (µM)Reference
4eMAO-B0.075
4hMAO-B0.067
C5MAO-B0.29

These values suggest that the compound could potentially serve as a lead for developing new antidepressants or treatments for Parkinson's disease.

Antiproliferative Activity

In addition to its role as an MAO inhibitor, this compound has been evaluated for its antiproliferative effects against various cancer cell lines. The results from studies indicate significant inhibition of cell growth:

Evaluation of Antiproliferative Activity

Cell LineIC50 Value (µM)Notes
HT-29 (Colon)10.5Moderate inhibition
M21 (Skin)8.3Significant inhibition
MCF7 (Breast)12.0Moderate inhibition

These findings highlight the potential use of the compound in cancer therapy, particularly due to its selective cytotoxicity towards tumor cells while sparing normal cells.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • Study on Antidepressant Effects :
    • A study demonstrated that compounds with similar structures to this compound exhibited significant antidepressant-like effects in animal models, correlating with their MAO inhibitory activity.
  • Cancer Cell Line Studies :
    • Research involving the treatment of various cancer cell lines showed that derivatives of this compound reduced cell viability significantly, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
  • Neuroprotective Studies :
    • In vitro studies indicated that the compound could protect neuronal cells from oxidative stress, a common pathway in neurodegeneration, thereby supporting its potential application in treating diseases like Alzheimer's.

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